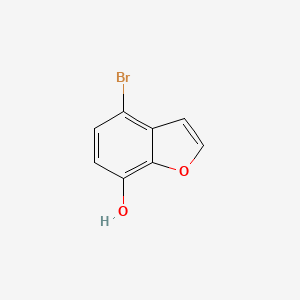

4-Bromobenzofuran-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various bromobenzofuran derivatives has been explored through different methods. One approach involves the preparation of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones from commercially available maleic anhydrides and phthalic anhydrides, with a key step being a debrominative decarboxylation or bromodecarboxylation reaction . Another study reports a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans, which are versatile intermediates for the synthesis of benzofuran-based natural products, using a protecting group-free approach . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones have been synthesized from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, with the possibility of further transformations via palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structures of the synthesized bromobenzofuran derivatives are characterized by the presence of a bromine atom attached to the benzofuran ring, which significantly influences their reactivity and potential for further chemical transformations. The presence of substituents such as bromomethylene groups also plays a crucial role in the molecular architecture of these compounds .

Chemical Reactions Analysis

The bromobenzofuran derivatives synthesized in these studies have shown potential for further chemical reactions. For instance, the dibenzofurans synthesized via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions demonstrate the ability of bromobenzofurans to participate in complex coupling reactions to form new C-C bonds . Moreover, the synthesis of 4-Aldehydebenzofurazan from 4-methylbenzofurazan through bromination and Sommelet reaction indicates the versatility of bromobenzofurans in undergoing transformations to yield functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzofurans are influenced by the presence of the bromine atom, which can increase the density and molecular weight of the compounds. The reactivity of these compounds is also affected by the bromine atom, as it is a good leaving group that can facilitate nucleophilic substitution reactions. The antimicrobial activities of some synthesized bromobenzofuran derivatives against Gram-negative and Gram-positive bacterial strains suggest that these compounds possess biologically relevant properties .

Scientific Research Applications

Chemical Synthesis and Functional Material Development

4-Bromobenzofuran-7-ol has been recognized as a critical building block in the synthesis of bi- and tri-functionalized dibenzofurans. These derivatives are significant for the creation of bioactive substances and the development of functional materials. The synthesis process shows good to excellent yields and offers a pathway for selective monosubstitution through Suzuki-Miyaura reactions, showcasing the compound's versatility and utility in organic synthesis (Wern et al., 2018).

Synthesis of Catechin Congeners

This compound is utilized in the synthesis of various 4-arylchroman-3-ols, compounds structurally related to catechins. The process involves diastereoselective intramolecular epoxy-arene cyclization, highlighting the compound's role in producing stereo- and regioselective products, potentially applicable in medicinal chemistry (Devi et al., 2016).

Antimicrobial Compound Synthesis

The compound has been incorporated in the synthesis of nitrogenous heterocycles, demonstrating antimicrobial activities against various bacterial strains. This showcases its importance in developing new antimicrobial agents (Siddiqui, 2013).

Molecular Docking Studies

This compound derivatives have been synthesized and analyzed through molecular docking studies to determine their interactions with DNA GyrB, a target for developing novel therapeutics against Mycobacterium tuberculosis. This indicates the compound's potential in drug discovery and design (Sanjeeva et al., 2021).

Safety and Hazards

Future Directions

Benzofuran compounds, including 4-Bromobenzofuran-7-ol, have potential applications in many aspects due to their biological activities. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases.

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which 4-bromobenzofuran-7-ol belongs, have been found to interact with various biological targets . These targets often contain at least one hydrophobic pocket and two hydrogen-bond donors—a polar hydroxylated and an imino nitrogen-containing amino acid residues .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives are known to influence a variety of biochemical pathways . For example, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers .

Pharmacokinetics

It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives are known to have a wide range of biological and pharmacological applications .

Action Environment

It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .

properties

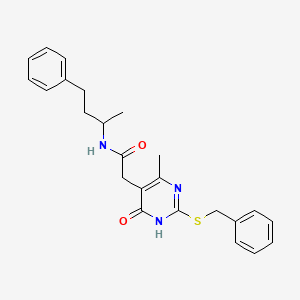

IUPAC Name |

4-bromo-1-benzofuran-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXVTTYIYQZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2505410.png)

![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)

![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)

![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)